Resolvin D2
Overview
Description
Resolvin D2 is a specialized pro-resolving mediator derived from docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It plays a crucial role in the resolution phase of inflammation, actively promoting the cessation of inflammatory responses and aiding in the restoration of tissue homeostasis . This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant compound in the field of inflammation research.
Mechanism of Action
Target of Action
Resolvin D2 (RvD2) is a metabolic product of omega-3 polyunsaturated fatty acids (ω-3 PUFAs) that primarily targets myogenic cells . It also targets macrophages, promoting their switch towards an anti-inflammatory phenotype . RvD2’s effects are mediated through the GPR18 receptor .
Mode of Action
RvD2 interacts with its targets to modulate their function and behavior. In myogenic cells, RvD2 promotes differentiation and expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . In macrophages, RvD2 stimulates the secretion of pro-myogenic factors . RvD2 also downregulates the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .
Biochemical Pathways
RvD2 is biosynthesized from essential ω-3 PUFAs, specifically docosahexaenoic acid (DHA) . It plays a crucial role in the resolution of inflammation by triggering the process of inflammation resolution . This involves the modulation of various biochemical pathways, including the downregulation of the TLR4/NF-κB signaling pathway .
Pharmacokinetics
It is known that rvd2 exhibits potent regulatory effects on leukocytes, controlling microbial sepsis
Result of Action
RvD2 has both anti-inflammatory and pro-resolving capabilities . It reduces blood bacterial load, increases splenic neutrophil accumulation, and enhances reactive oxygen species (ROS) production . It also increases the number of non-inflammatory alveolar macrophages after Pseudomonas aeruginosa administration . In the context of Duchenne Muscular Dystrophy (DMD), RvD2 has been shown to improve muscle regeneration .
Action Environment
The action of RvD2 can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response, which RvD2 helps to resolve . In the context of DMD, the absence of dystrophin triggers a complex cascade of events such as increased myofiber membrane permeability, calcium influx, reactive oxygen species (ROS) production, and cellular necrosis . RvD2’s action in this environment helps to mitigate these effects and improve muscle function .
Biochemical Analysis
Biochemical Properties
Resolvin D2 interacts with various enzymes, proteins, and other biomolecules. It is a metabolic product of docosahexaenoic acid (DHA), converted by 15-lipoxygenase and then 5-lipoxygenase successively . It has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, this compound directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It was found to downregulate the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to have positive effects on depressive-like behavior in three mouse models of depression . It also promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study using a 2-hit model of cecal ligation and puncture (CLP) induced infectious peritonitis and secondary lung infection with Pseudomonas aeruginosa, this compound given as late as 48h after CLP surgery reduced blood bacterial load without altering plasma cytokines compared to mice given saline vehicle .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolic product of DHA, converted by 15-lipoxygenase then 5-lipoxygenase successively . It is known to exert a significant influence on the regulation of the inflammatory response .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It regulates leukocyte adherence via both direct actions on PMN and endothelial vasoactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin D2 is biosynthesized from docosahexaenoic acid through a series of enzymatic reactions involving lipoxygenases. The synthetic preparation of this compound involves the use of enantiomerically and geometrically pure starting materials. The process includes the formation of intermediate hydroperoxy derivatives, which are further converted into this compound through stereoselective reduction and hydrolysis .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its biosynthetic pathway and the need for precise stereochemical control. Current methods focus on optimizing the enzymatic conversion of docosahexaenoic acid to this compound using biocatalysts and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Resolvin D2 undergoes various biochemical reactions, including:
Oxidation: Involves the formation of hydroperoxy intermediates.
Reduction: Stereoselective reduction of hydroperoxy intermediates to form hydroxyl derivatives.
Substitution: Involves the replacement of functional groups to form different resolvin derivatives.
Common Reagents and Conditions:
Oxidation: Lipoxygenases are commonly used as catalysts.
Reduction: Stereoselective reducing agents are employed.
Substitution: Various nucleophiles and electrophiles are used under mild conditions to ensure the integrity of the resolvin structure.
Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Resolvin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and function of specialized pro-resolving mediators.
Biology: Investigated for its role in modulating immune responses and promoting the resolution of inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis, cardiovascular diseases, and sepsis
Industry: Potential applications in the development of anti-inflammatory drugs and nutraceuticals
Comparison with Similar Compounds
Resolvin D2 is part of a larger family of specialized pro-resolving mediators, including:
Resolvin D1: Similar to this compound but differs in its hydroxylation pattern and specific receptor interactions.
Resolvin E1: Derived from eicosapentaenoic acid and has distinct anti-inflammatory properties.
Protectins and Maresins: Other classes of specialized pro-resolving mediators with unique structures and functions.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry and potent anti-inflammatory actions. It has been shown to be highly effective in reducing neutrophil infiltration and promoting the resolution of inflammation, making it a valuable compound in therapeutic research .
Properties
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XFMPMKITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347465 | |
Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810668-37-2 | |
Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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